Ethyl 3-(5-bromopyridin-3-yl)propanoate
Description
Ethyl 3-(5-bromopyridin-3-yl)propanoate is an organic compound featuring a pyridine ring substituted with a bromine atom at the 5-position and an ethyl propanoate group at the 3-position. This structure combines aromaticity with ester functionality, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C10H12BrNO2 |
|---|---|
Molecular Weight |
258.11 g/mol |
IUPAC Name |
ethyl 3-(5-bromopyridin-3-yl)propanoate |
InChI |
InChI=1S/C10H12BrNO2/c1-2-14-10(13)4-3-8-5-9(11)7-12-6-8/h5-7H,2-4H2,1H3 |
InChI Key |
YYRAGJCXERMLTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC(=CN=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Positional Isomerism : The 5-bromo and 6-bromo isomers exhibit divergent reactivities due to halogen positioning, impacting their utility in Suzuki-Miyaura couplings or nucleophilic substitutions .
- Halogen Effects : Bromine’s electron-withdrawing nature and larger atomic radius compared to chlorine may enhance binding affinity in biological targets, as seen in anticancer derivatives .
- Functional Group Roles: Amino or thioether groups improve solubility or bioactivity, whereas ester groups are pivotal in flavor or prodrug applications .
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